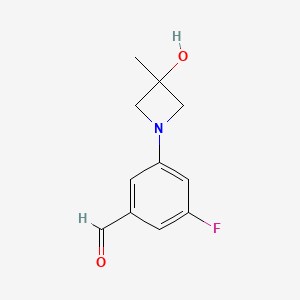
3-Fluoro-5-(3-hydroxy-3-methylazetidin-1-yl)benzaldehyde
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
One common method involves the halogen-exchange reaction with 4-chlorobenzaldehyde to produce the fluorinated benzaldehyde . The azetidine ring can be introduced through a series of nucleophilic substitution reactions.
Industrial Production Methods
Industrial production methods for this compound are not widely documented, but they likely involve similar synthetic routes as those used in laboratory settings, with optimizations for scale and efficiency.
Analyse Chemischer Reaktionen
Types of Reactions
3-Fluoro-5-(3-hydroxy-3-methylazetidin-1-yl)benzaldehyde undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form carboxylic acids.
Reduction: The aldehyde group can be reduced to form alcohols.
Substitution: The fluorine atom can be substituted with other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Common reducing agents include sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄).
Substitution: Nucleophiles such as amines and thiols can be used for substitution reactions.
Major Products
Oxidation: Formation of 3-Fluoro-5-(3-hydroxy-3-methylazetidin-1-yl)benzoic acid.
Reduction: Formation of 3-Fluoro-5-(3-hydroxy-3-methylazetidin-1-yl)benzyl alcohol.
Substitution: Formation of various substituted benzaldehyde derivatives.
Wissenschaftliche Forschungsanwendungen
3-Fluoro-5-(3-hydroxy-3-methylazetidin-1-yl)benzaldehyde has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of advanced materials and chemical processes
Wirkmechanismus
The mechanism of action of 3-Fluoro-5-(3-hydroxy-3-methylazetidin-1-yl)benzaldehyde involves its interaction with specific molecular targets and pathways. The fluorine atom enhances the compound’s reactivity and selectivity, allowing it to form stable interactions with target molecules. The azetidine ring provides additional structural stability and potential biological activity .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
3-Fluoro-5-(3-methoxyazetidin-1-yl)benzaldehyde: Similar structure but with a methoxy group instead of a hydroxy group.
4-Fluorobenzaldehyde: A simpler fluorinated benzaldehyde without the azetidine ring.
Uniqueness
3-Fluoro-5-(3-hydroxy-3-methylazetidin-1-yl)benzaldehyde is unique due to the presence of both the fluorine atom and the azetidine ring, which confer distinct reactivity and selectivity properties. This combination makes it a valuable compound for advanced chemical synthesis and research applications .
Eigenschaften
Molekularformel |
C11H12FNO2 |
|---|---|
Molekulargewicht |
209.22 g/mol |
IUPAC-Name |
3-fluoro-5-(3-hydroxy-3-methylazetidin-1-yl)benzaldehyde |
InChI |
InChI=1S/C11H12FNO2/c1-11(15)6-13(7-11)10-3-8(5-14)2-9(12)4-10/h2-5,15H,6-7H2,1H3 |
InChI-Schlüssel |
KKKBFQBOXUJMSI-UHFFFAOYSA-N |
Kanonische SMILES |
CC1(CN(C1)C2=CC(=CC(=C2)C=O)F)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![1-{2-Amino-1-[4-(propan-2-yl)phenyl]ethyl}cyclopentane-1-carboxylic acid](/img/structure/B13176476.png)
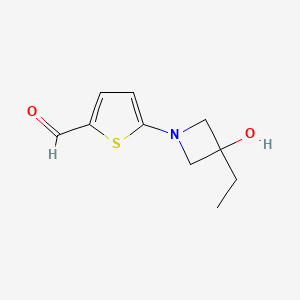

![6-Bromo-1,2-dihydrospiro[indole-3,3'-pyrrolidine]](/img/structure/B13176490.png)


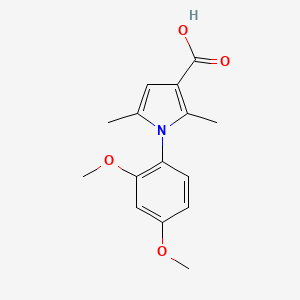
![2-Methanesulfonyl-2,6-diazaspiro[3.4]octane](/img/structure/B13176510.png)
![Methyl 3'-methylspiro[bicyclo[4.1.0]heptane-2,2'-oxirane]-3'-carboxylate](/img/structure/B13176511.png)
![3-[1-(2-Iodophenyl)-2-oxopiperidin-3-yl]-3-oxopropanenitrile](/img/structure/B13176515.png)
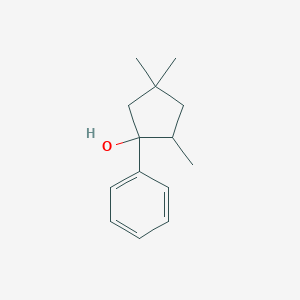
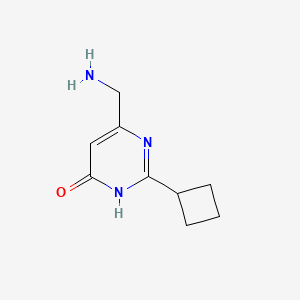
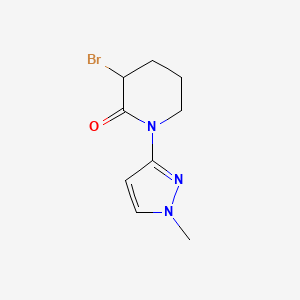
![2-[2-(2,6-Difluorophenyl)-5-methyl-3-oxo-2,3-dihydro-1H-pyrazol-4-yl]acetic acid](/img/structure/B13176540.png)
